molecular formula C8H15N3 B1276554 2-(3,4,5-Trimethyl-1H-pyrazol-1-YL)ethanamine CAS No. 773052-15-6

2-(3,4,5-Trimethyl-1H-pyrazol-1-YL)ethanamine

Cat. No.: B1276554
CAS No.: 773052-15-6
M. Wt: 153.22 g/mol
InChI Key: LZVMGQKKGYOOEM-UHFFFAOYSA-N
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Description

2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanamine (CAS: 773052-15-6) is a pyrazole derivative with an ethanamine substituent. Its molecular formula is C₈H₁₅N₃, and it has a molecular weight of 153.229 g/mol . The compound features a 3,4,5-trimethyl-substituted pyrazole ring linked to a primary amine via a two-carbon chain. This structure confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity (4 hydrogen acceptors, 2 hydrogen donors) . It is commercially available at 95% purity, with applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2-(3,4,5-trimethylpyrazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-6-7(2)10-11(5-4-9)8(6)3/h4-5,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVMGQKKGYOOEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)CCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424622
Record name SBB010340
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773052-15-6
Record name SBB010340
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanamine typically involves the reaction of 3,4,5-trimethylpyrazole with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and other biologically active molecules.

    Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is utilized in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The table below compares 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanamine with structurally related pyrazole- and triazole-based amines:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Solubility (mg/L)
This compound 773052-15-6 C₈H₁₅N₃ 153.23 3,4,5-Trimethyl pyrazole N/A N/A
2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine 1015846-20-4 C₉H₁₇N₃ 167.26 1-Ethyl, 3,5-dimethyl pyrazole 263.77–270.1 15,822–19,791
[3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propyl]amine 69980-77-4 C₉H₁₇N₃ 167.25 3,4,5-Trimethyl pyrazole + propylamine N/A N/A
1-(1-tert-Butyl-3-methyl-1H-pyrazol-4-yl)ethanamine 1210183-87-1 C₁₁H₂₁N₃ 195.31 1-tert-Butyl, 3-methyl pyrazole N/A N/A
2-(3-Pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanamine 933716-01-9 C₉H₁₁N₅ 189.22 Triazole + pyridine N/A N/A
Key Observations:

Substituent Effects: The 3,4,5-trimethyl groups on the pyrazole ring in the target compound enhance steric bulk and lipophilicity compared to analogs with fewer methyl groups (e.g., 1-ethyl-3,5-dimethyl substitution in CAS 1015846-20-4) .

Amine Chain Length :

  • Propylamine derivatives (e.g., CAS 69980-77-4) exhibit longer chains than ethanamine analogs, which may alter binding affinity in biological systems .

Heterocycle Variations :

  • Triazole-containing compounds (e.g., CAS 933716-01-9) differ electronically from pyrazoles, with triazoles offering additional hydrogen-bonding sites .

Physicochemical and Functional Differences

  • Boiling Point and Solubility : The ethyl-substituted analog (CAS 1015846-20-4) has a higher boiling point (263.77–270.1°C) and superior aqueous solubility (15,822–19,791 mg/L) compared to the target compound, likely due to its larger hydrophobic surface area and polar interactions .

Biological Activity

2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanamine, with the molecular formula C8H15N3, is a derivative of pyrazole recognized for its versatile applications in medicinal chemistry and biological research. This compound exhibits significant biological activities, including anti-inflammatory, antimicrobial, and potential therapeutic effects. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

The compound interacts with various enzymes and proteins, influencing their activity. Notably, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Additionally, it affects cellular processes by modulating signaling pathways involved in inflammatory responses.

PropertyDescription
Molecular FormulaC8H15N3
Interaction with EnzymesCytochrome P450 enzymes
Cellular EffectsModulation of inflammatory signaling pathways
StabilityRelatively stable under standard laboratory conditions

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors or enzymes. This binding alters the conformation and activity of these targets, leading to various biological effects. For instance, it may inhibit enzymes involved in microbial metabolism, contributing to its antimicrobial properties .

Research Findings

Recent studies have highlighted the compound's potential therapeutic applications:

  • Anti-inflammatory Activity : Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For example, certain synthesized pyrazole carboxamides demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) at specific concentrations .
  • Antimicrobial Properties : In vitro studies have shown that this compound has notable antimicrobial activity against various bacterial strains. It was tested against Staphylococcus aureus and Escherichia coli, showing promising results comparable to standard antibiotics .
  • Neuroprotective Effects : The compound has also been investigated for its neuroprotective properties. It showed efficacy in reducing oxidative stress in neuronal cells exposed to harmful stimuli .

Table 2: Summary of Research Findings

Activity TypeDescriptionReference
Anti-inflammatoryUp to 85% TNF-α inhibition at 10 µM
AntimicrobialEffective against S. aureus and E. coli
NeuroprotectiveReduced oxidative stress in neuronal cells

Case Studies

Several case studies have documented the biological effects of this compound:

  • Case Study 1 : A study on the anti-inflammatory effects demonstrated that treatment with this compound significantly reduced inflammation markers in animal models induced with lipopolysaccharide (LPS) .
  • Case Study 2 : Another investigation assessed the antimicrobial efficacy against resistant bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) that was competitive with traditional antibiotics used in clinical settings .

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